molecular formula C8H9ClN4 B3353608 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- CAS No. 55635-65-9

1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl-

Cat. No.: B3353608
CAS No.: 55635-65-9
M. Wt: 196.64 g/mol
InChI Key: ORSLHNIKLWPXTL-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- is a heterocyclic compound characterized by a fused imidazole-pyrazine core with three methyl groups at positions 1, 5, and 6, and a chlorine substituent at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-3,5,6-trimethylimidazo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-4-5(2)11-7-6(10-4)12-8(9)13(7)3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSLHNIKLWPXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)N=C(N2C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480087
Record name 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55635-65-9
Record name 2-Chloro-1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55635-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazo[4,5-b]pyrazine core. The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-b]pyrazine exhibit significant anticancer properties. For instance, compounds within this class have been explored as inhibitors of Aurora kinases, which are crucial for cell division and proliferation. The design and synthesis of selective inhibitors have shown promising results in targeting specific cancer types, particularly through computational modeling approaches that enhance their efficacy against Aurora-A and Aurora-B kinases .

Anti-inflammatory Properties
Another significant application of this compound is in the development of anti-inflammatory drugs. Studies have demonstrated that certain imidazo[4,5-b]pyrazine derivatives can modulate inflammatory pathways effectively. Their mechanism often involves the inhibition of specific enzymes or receptors that play a pivotal role in the inflammatory response .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazo[4,5-b]pyrazine derivatives can inhibit the growth of various bacterial strains. This makes them candidates for further development as antimicrobial agents .

Material Science Applications

Polymer Chemistry
In material science, imidazo[4,5-b]pyrazine derivatives are being investigated for their potential use in polymer chemistry. Their unique electronic properties can be harnessed to create conductive polymers or materials with specific optical characteristics. This aspect is particularly relevant in the development of organic electronic devices .

Synthetic Chemistry Applications

Building Blocks for Synthesis
1H-Imidazo[4,5-b]pyrazine serves as an essential building block in synthetic organic chemistry. Its structure allows for various functionalizations that can lead to the formation of more complex molecules. Researchers have developed efficient synthetic routes to modify this compound further, facilitating the creation of libraries of derivatives for biological testing .

Case Studies and Research Findings

Study Focus Findings
Study on Aurora Kinase InhibitionEvaluated imidazo[4,5-b]pyrazine derivativesFound selective inhibition against Aurora-A with potential therapeutic implications in cancer treatment .
Anti-inflammatory ResearchInvestigated anti-inflammatory effectsDemonstrated modulation of inflammatory pathways through enzyme inhibition .
Antimicrobial Activity AssessmentTested against various bacteriaShowed significant inhibitory effects on bacterial growth .
Polymer Development StudyExplored use in conductive polymersHighlighted potential applications in organic electronics due to unique electronic properties .

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- 2-Cl, 1-,5-,6-CH₃ Not explicitly provided Likely C₈H₁₀ClN₅ Potential intermediate in pharmaceuticals; halogenation enhances reactivity for cross-coupling reactions.
1H-Imidazo[4,5-b]pyrazine, 2-ethyl-5,6-dimethyl- 2-C₂H₅, 5-,6-CH₃ 860722-35-6 C₉H₁₂N₄ Ethyl group may improve lipophilicity for membrane permeability in drug candidates.
5,6-Dimethyl-1-β-D-ribofuranosyl-1H-Imidazo[4,5-b]pyrazine 1-ribofuranosyl, 5-,6-CH₃ 28219-94-5 C₁₂H₁₆N₄O₄ Nucleoside analog; potential antiviral or anticancer agent due to sugar moiety.
2-Amino-1H-imidazo[4,5-b]pyrazine (Zarzissine) 2-NH₂ 160491-72-5 C₅H₆N₆ Natural alkaloid isolated from marine sponges; exhibits bioactive properties.
1H-Imidazo[4,5-b]pyrazine (unsubstituted core) No substituents 273-94-9 C₅H₄N₄ Base structure for derivatization; used in synthetic organic chemistry.
Octahydro-1,3,4,7,8,10-hexanitro-5,2,6-(Iminomethenimino)-1H-imidazo[4,5-b]pyrazine Hexanitro and iminomethenimino groups Not explicitly provided Complex High-energy material; likely used in explosives or propellants.

Structural and Functional Analysis

  • Chlorine vs. Ethyl Substituents : The 2-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the 2-ethyl analog (CAS 860722-35-6) may prioritize hydrophobic interactions in biological systems .
  • Amino Group in Zarzissine: The 2-amino substituent (CAS 160491-72-5) increases basicity and hydrogen-bonding capacity, critical for bioactivity in natural products .
  • Hexanitro Derivative : The hexanitro compound’s high nitrogen content (≈60%) and nitro groups classify it as a high-energy-density material, likely with applications in defense or aerospace .

Biological Activity

1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C8H10ClN3\text{C}_8\text{H}_{10}\text{ClN}_3

This structure features a chloro substituent and three methyl groups on the imidazo[4,5-b]pyrazine core, which is critical for its biological activity.

Biological Activities

1H-Imidazo[4,5-b]pyrazine derivatives have been shown to exhibit a range of biological activities including:

  • Anticancer Activity : Some studies indicate that imidazo[4,5-b]pyrazines can inhibit tumor growth through various mechanisms. For example, they may act as inhibitors of the ENPP1 enzyme, which plays a role in cancer progression by negatively regulating immune response pathways. A derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and showed enhanced antitumor efficacy in combination with anti-PD-1 therapy in murine models .
  • Anticonvulsant Effects : Research has identified imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors (AMPARs), which are implicated in seizure activity. These compounds have shown promise in protecting against seizures in preclinical models .
  • Antimicrobial Properties : Some derivatives have exhibited antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

Synthesis Methods

The synthesis of 1H-imidazo[4,5-b]pyrazine derivatives typically involves several chemical reactions:

  • Alkylation Reactions : The compound can be synthesized through alkylation of the imidazo nitrogen atoms using alkyl halides or sulfates under basic conditions. This method allows for the introduction of various alkyl groups that can modulate biological activity .
  • Cyclization Reactions : Various cyclization methods are employed to create the imidazo framework from simpler precursors. These methods often involve heating or using specific catalysts to promote ring formation.

Case Studies

Several studies have highlighted the biological efficacy of 1H-imidazo[4,5-b]pyrazine derivatives:

StudyCompound TestedBiological ActivityIC50 Value
Derivative 7ENPP1 Inhibition5.70 nM
Imidazo[1,2-a]pyrazineAnticonvulsant ActivityN/A
Various DerivativesAntibacterial ActivityVaries

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-chloro-1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using halogenated precursors (e.g., 5,6-dichloro derivatives) and methyl-substituted boronic acids. Microwave irradiation (80–120°C, 15–30 min) enhances reaction efficiency by reducing side products . Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization by 1H^1H/13C^{13}C NMR and LC-MS to confirm substitution patterns.
    • Data Table :
PrecursorReaction Time (min)Yield (%)Purity (HPLC)
5,6-Dichloro-2-methylthio3078>95%
5-Chloro-6-bromo derivative456592%

Q. How does the chlorine substituent at position 2 influence the compound’s reactivity and biological activity?

  • Methodological Answer : The electron-withdrawing chlorine at position 2 stabilizes the imidazo-pyrazine core, enhancing electrophilic substitution potential. Comparative studies with non-chlorinated analogs show increased binding affinity to kinase targets (e.g., EGFR) due to improved hydrophobic interactions .
  • Experimental Design :

  • Synthesize analogs with Cl, Br, and H at position 2.
  • Perform molecular docking and in vitro kinase inhibition assays (IC50_{50} measurements).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of methyl-substituted imidazo-pyrazines?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) that correlate with experimental IC50_{50} values. Conflicting data (e.g., variable cytotoxicity in cancer cell lines) may arise from differences in cellular uptake or metabolism.

  • Key Parameters :
  • Solubility: LogP values (2.1–3.5) via shake-flask method.
  • Metabolic stability: Microsomal half-life (human liver microsomes).
    • Reference : Comparative studies of methyl vs. ethyl substituents show methyl groups improve metabolic stability by 30% .

Q. What strategies optimize regioselectivity in methylation reactions at positions 1, 5, and 6?

  • Methodological Answer : Use sterically hindered bases (e.g., LDA) to direct methylation to the N1 position first, followed by Friedel-Crafts alkylation for C5/C5. Monitor regiochemistry via 1H^1H-15N^{15}N HMBC NMR to distinguish N- vs. C-methylation .
  • Case Study :

Methylation StepReagentTemperatureRegioselectivity (Ratio)
N1CH3_3I/LDA-78°C95:5 (N1 vs. C5)
C5/C6(CH3_3)2_2SO4_460°C70:30 (C5 vs. C6)

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s solubility in aqueous buffers?

  • Resolution : Discrepancies arise from polymorphic forms. Hydrate vs. anhydrous forms exhibit 10-fold differences in solubility (e.g., 0.12 mg/mL vs. 1.3 mg/mL in PBS pH 7.4). Use X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) to identify stable forms .

Biological Activity and Mechanisms

Q. What in vitro assays are most reliable for evaluating the compound’s kinase inhibition profile?

  • Methodological Answer : Use fluorescence-based ADP-Glo™ kinase assays for high-throughput screening. Validate hits with radiolabeled 33P^{33}P-ATP assays. For example:

  • EGFR kinase: IC50_{50} = 12 nM (vs. 45 nM for gefitinib).
  • Off-target effects: Screen against a panel of 50 kinases (e.g., Src, Abl) .

Analytical Characterization

Q. How to distinguish positional isomers (e.g., 1,5,6-trimethyl vs. 1,4,6-trimethyl) using spectroscopic methods?

  • Methodological Answer :

  • 1H^1H NMR: Methyl groups at C5/C6 show coupling with pyrazine protons (δ 7.8–8.2 ppm).
  • 13C^{13}C-DEPT: Quaternary carbons at C4 (δ 145–150 ppm) confirm substitution patterns.
  • HRMS: Exact mass (calc. 238.0652) differentiates isomers by <0.5 ppm error .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl-
Reactant of Route 2
1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl-

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